Product packaging for N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide(Cat. No.:CAS No. 123270-23-5)

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide

Cat. No.: B054783
CAS No.: 123270-23-5
M. Wt: 219.2 g/mol
InChI Key: XHJXYBIIUUFVLB-UHFFFAOYSA-N
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Description

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is a rare and unique chemical building block of significant interest to early discovery researchers. This specialty compound, with the molecular formula C 10 H 9 N 3 O 3 , belongs to a class of nitro-substituted acetanilides. Its structure integrates an electron-withdrawing nitro group and a versatile cyanomethyl substituent on the same aromatic ring, creating a multi-functional scaffold for complex chemical synthesis. The compound serves as a versatile precursor in organic and medicinal chemistry. The cyanomethyl group is a key reactive handle that can be transformed into other functional groups, such as carboxylic acids or amidines, or utilized in cyclization reactions to construct nitrogen-containing heterocycles. The nitro group can be selectively reduced to an aniline, enabling the synthesis of novel diamines and complex molecular architectures. This combination of features makes it a valuable intermediate for developing pharmaceuticals, agrochemicals, and advanced materials. Intended Use and Handling: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting thorough safety assessments and verifying all analytical data and purity upon receipt to ensure it is suitable for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O3 B054783 N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide CAS No. 123270-23-5

Properties

IUPAC Name

N-[4-(cyanomethyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7(14)12-9-3-2-8(4-5-11)6-10(9)13(15)16/h2-3,6H,4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJXYBIIUUFVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392971
Record name N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123270-23-5
Record name N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide typically involves the nitration of a suitable precursor followed by the introduction of the cyanomethyl and acetamide groups. One common method involves the nitration of 4-methylacetanilide to introduce the nitro group, followed by a reaction with cyanomethyl chloride to introduce the cyanomethyl group. The final step involves the acetamidation of the intermediate product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods typically use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanomethyl group can also participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties/Activities Synthesis Highlights References
This compound 4-Cyanomethyl, 2-Nitro Not explicitly reported Hypothesized intermediate for heterocycles; potential antimicrobial activity inferred from analogs Likely involves nitration and cyanoalkylation
2-Chloro-N-(4-nitrophenyl)acetamide () 4-Chloro, 2-Nitro 214.63 Intermediate for heterocycles; used in synthesis of antimicrobial agents Chloroacetylation of 4-nitroaniline
N-(4-Hydroxy-2-nitrophenyl)acetamide () 4-Hydroxy, 2-Nitro 196.16 Crystallizes in monoclinic system (C2/c); studied for photodegradation pathways Recrystallization from aqueous/methanol solutions
N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide () 4-Bromobutoxy, 2-Nitro Not reported Intermediate with 77–92% yield in alkylation/nitration steps Optimized alkylation (KOH, 70°C) and nitration (HNO₃/Ac₂O)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () 4-Chloro, 2-Nitro, methylsulfonyl 306.73 Forms hydrogen-bonded chains; precursor for sulfur-containing heterocycles Reflux with acetic anhydride
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-...]acetamide () 4-Nitro, complex benzothiazinyl 425.26 High molecular weight; potential bioactive scaffold Multi-step synthesis (not detailed)

Substituent Effects on Reactivity and Bioactivity

  • Nitro Group Position : The 2-nitro substituent in the target compound and analogs (e.g., ) directs electronic effects, enhancing electrophilic substitution reactivity compared to 4-nitro derivatives (). This positioning may also influence antimicrobial activity, as seen in 2-nitro-containing acetamides with gram-positive bacterial inhibition (e.g., , compounds 47–50).
  • Cyanomethyl vs. Chloro/Hydroxy Groups: The cyanomethyl group offers distinct electronic and steric properties compared to chloro () or hydroxy () groups. Cyanomethyl’s moderate electron-withdrawing nature may improve solubility in polar solvents relative to chloro analogs but reduce stability under basic conditions.

Biological Activity

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyanomethyl group and a nitro group attached to a phenyl ring. The presence of these functional groups contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism, respectively. In vitro studies reported IC50 values of 31.64 µM for DNA gyrase and 2.67 µM for DHFR inhibition .
  • Reactive Intermediate Formation : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components, disrupting normal cellular processes.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Research findings indicate:

  • Minimum Inhibitory Concentration (MIC) : Studies have demonstrated significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 µg/mL for several derivatives of the compound .
  • Biofilm Formation Inhibition : The compound exhibited strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Apoptosis Induction : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds with similar structures were shown to induce apoptosis significantly, suggesting that this compound could have similar effects due to its structural characteristics .
  • Cellular Uptake : Research indicates that the compound's structure allows for effective cellular uptake, which is crucial for its therapeutic efficacy in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Activity
N-(4-Chlorophenyl)-2-nitroanilineChlorine substituent instead of cyanomethylModerate antimicrobial activity
N-(2-Nitrophenyl)acetamideLacks cyanomethyl groupLimited anticancer properties
N-(4-Nitrophenyl)acetamideLacks cyanomethyl groupAntimicrobial but less potent than cyanomethyl derivative

This compound is distinguished by the presence of both a nitro and a cyanomethyl group, which enhance its biological activities compared to other derivatives.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various derivatives indicated that those related to this compound displayed superior antimicrobial properties against resistant strains, suggesting potential for development as a new class of antibiotics .
  • Cancer Research : In vivo studies on similar compounds have shown promising results in tumor inhibition, indicating that this compound may also exhibit significant anticancer properties due to its structural analogies with other effective compounds .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide?

  • Answer: Synthesis typically involves acetylation of a nitro-substituted aniline precursor. A standard protocol (adapted from structurally similar compounds) includes refluxing the precursor with acetic anhydride under controlled pH (5.5–6.5) to prevent over-acetylation. Post-reaction purification via recrystallization from methanol or ethanol is recommended to obtain high-purity crystals .
  • Key Parameters:

ParameterCondition
Reflux Time30–60 min
SolventAcetic anhydride
PurificationRecrystallization (methanol/ethanol)
Yield~70–90% (varies with substituent reactivity)

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Answer: Combine 1H NMR , LC-MS , and FT-IR for cross-validation:

  • 1H NMR (DMSO-d₆): Look for characteristic acetamide NH peaks at δ 9.0–10.0 ppm and aromatic protons (δ 7.2–8.3 ppm) influenced by electron-withdrawing nitro and cyanomethyl groups .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z ~250–300 for [M+H]⁺) and fragmentation patterns consistent with the nitro and cyano groups .
  • FT-IR : Validate carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .

Q. What safety protocols are essential when handling this compound?

  • Answer: Due to nitro and cyano groups (potential irritants), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Storage should be in airtight containers away from reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How do the electronic effects of the nitro and cyanomethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer: The nitro group (meta-directing, electron-withdrawing) reduces electron density at the phenyl ring, favoring electrophilic substitution at the para position. The cyanomethyl group introduces steric hindrance and further electron withdrawal, potentially slowing reactivity. Computational studies (e.g., DFT) can map charge distribution and predict regioselectivity .
  • Example Reaction: Nitro-group reduction to amine derivatives using Pd/C and H₂ may require adjusted conditions due to competing cyano group reactivity .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Answer: Challenges include poor solubility in polar solvents and polymorphism. Strategies:

  • Use mixed solvents (e.g., methanol:DCM 3:1) for slow evaporation.
  • Monitor pH during crystallization to avoid protonation/deprotonation of functional groups.
  • X-ray crystallography (as in ) reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

  • Answer: Discrepancies (e.g., NMR shifts, melting points) often stem from solvent effects or impurities. Mitigation steps:

  • Reproduce experiments using identical conditions (solvent, temperature).
  • Cross-validate with HPLC purity assays and elemental analysis .
  • Compare data with structurally validated analogs (e.g., ’s chloro-nitro derivatives) .

Q. What in silico methods are suitable for predicting the compound’s biological activity?

  • Answer: Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., nitroreductases) and QSAR models to correlate substituent effects with activity. highlights quantum chemical methods (e.g., HOMO-LUMO analysis) for predicting charge-transfer interactions .

Data Contradiction Analysis

  • Synthesis Yield Variability:
    Yields reported for analogous compounds (e.g., 70–90% in vs. 50–60% in ) may reflect differences in nitro group positioning or purification techniques. Optimize by adjusting stoichiometry (excess acetic anhydride) and monitoring reaction progress via TLC .

  • Crystallization Solvent Effects:
    Methanol ( ) vs. ethanol ( ) can lead to polymorphic forms. Use PXRD to identify preferred solvents for phase-pure crystals .

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